molecular formula C15H15BrO4S B13373616 3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate

3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate

Cat. No.: B13373616
M. Wt: 371.2 g/mol
InChI Key: BCNUYCHKLULYFS-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate is an organic compound that features a complex aromatic structure It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonate ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate typically involves a multi-step process. One common method includes the following steps:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol (CH3OH) and a base like sodium methoxide (NaOCH3).

    Sulfonation: The sulfonate ester group is added through a reaction with sulfonyl chloride (RSO2Cl) in the presence of a base such as pyridine (C5H5N).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd), boronic acids (R-B(OH)2).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for 3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The sulfonate ester group can enhance solubility and facilitate the compound’s incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethylphenyl N-methylcarbamate: Similar structure but with a carbamate group instead of a sulfonate ester.

    3,5-Dimethylphenylboronic acid: Contains a boronic acid group instead of a bromine atom and sulfonate ester.

Uniqueness

3,5-Dimethylphenyl 4-bromo-3-methoxybenzenesulfonate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not shared by its analogs. The presence of both a bromine atom and a sulfonate ester group allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C15H15BrO4S

Molecular Weight

371.2 g/mol

IUPAC Name

(3,5-dimethylphenyl) 4-bromo-3-methoxybenzenesulfonate

InChI

InChI=1S/C15H15BrO4S/c1-10-6-11(2)8-12(7-10)20-21(17,18)13-4-5-14(16)15(9-13)19-3/h4-9H,1-3H3

InChI Key

BCNUYCHKLULYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C

Origin of Product

United States

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